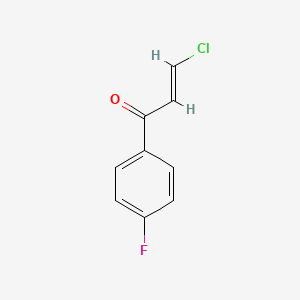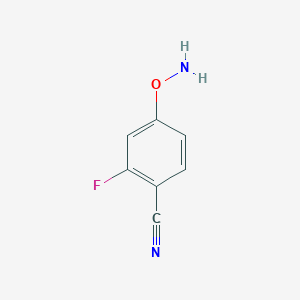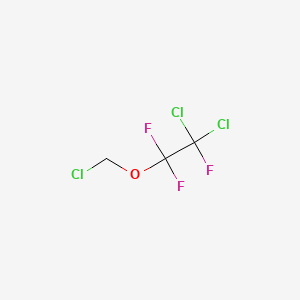
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether is a chemical compound with the molecular formula C3H2Cl2F3O. It is known for its unique structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
The synthesis of Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether typically involves the reaction of chloromethyl ether with 2,2-dichloro-1,1,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine or fluorine atoms.
Substitution: It can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles like amines or thiols.
Scientific Research Applications
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether exerts its effects involves interactions with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with other molecules, influencing their reactivity and stability. The pathways involved in its action are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether can be compared with other similar compounds such as:
Trithis compound: Similar in structure but with an additional chlorine atom.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains fewer chlorine atoms and more fluorine atoms.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Another variant with different chlorine and fluorine atom arrangements. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
32776-56-0 |
|---|---|
Molecular Formula |
C3H2Cl3F3O |
Molecular Weight |
217.40 g/mol |
IUPAC Name |
1,1-dichloro-2-(chloromethoxy)-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3H2Cl3F3O/c4-1-10-3(8,9)2(5,6)7/h1H2 |
InChI Key |
NHUGIBLDSYCOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(F)(Cl)Cl)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


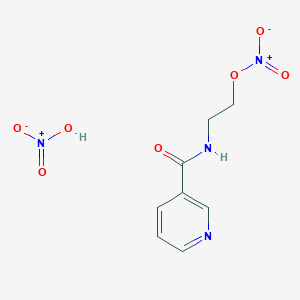
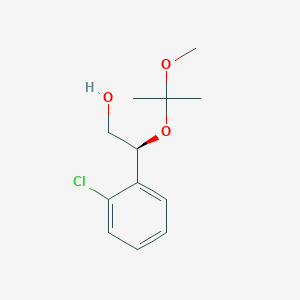
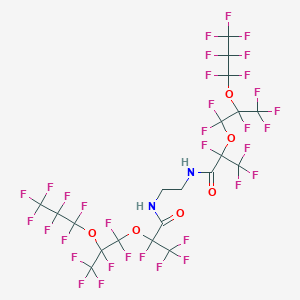
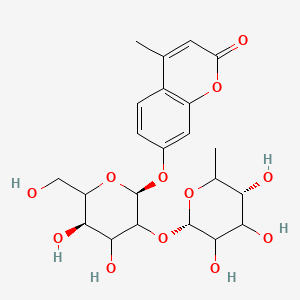
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
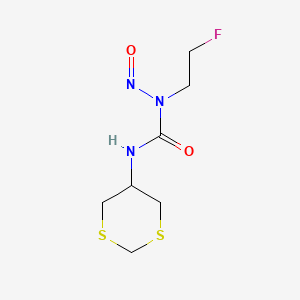

![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)


